molecular formula C21H35Cl2N3O2 B2698319 1-(4-Benzylpiperidin-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride CAS No. 1396799-25-9

1-(4-Benzylpiperidin-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride

Cat. No. B2698319
M. Wt: 432.43
InChI Key: JHVYSPGYIRYHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperidin-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride is a useful research compound. Its molecular formula is C21H35Cl2N3O2 and its molecular weight is 432.43. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Bioactivation

Saracatinib (AZD-0530), a drug in clinical trials by AstraZeneca, showcases a dual kinase inhibitory action, selectively targeting Src and Bcr-Abl tyrosine-kinase. Its structure includes an N-methyl piperazine group and a 1,3 benzodioxole group, which are pivotal for its pharmacological activity. Metabolic profiling reveals that the N-methyl piperazine group can form iminium intermediates susceptible to bioactivation, potentially explaining some side effects observed in clinical trials. The formation of these intermediates alongside the bioactivation of the 1,3-benzodioxole group into ortho-quinone intermediates, which can conjugate with GSH, illustrates the compound's complex metabolic pathway. This pathway involves hydroxylation, oxidation, reduction, dealkylation, N-oxidation, and ether cleavage, contributing to the drug's pharmacokinetics and pharmacodynamics (Attwa et al., 2018).

Chemical and Pharmacological Attributes

Piperazine derivatives, integral to many pharmaceuticals, demonstrate a broad spectrum of biological activities. These compounds, owing to their flexibility in chemical modifications, have been extensively studied for their therapeutic potentials in various domains, including anticancer, antibacterial, antifungal, anti-inflammatory activities, and more. The incorporation of piperazine and its analogues in molecular structures significantly influences the pharmacokinetic and pharmacodynamic properties of drugs. This adaptability makes piperazine a vital pharmacophore in drug discovery and design, highlighting its importance in the development of new therapeutic agents (Rathi et al., 2016).

Antimicrobial Applications

Piperazine and its analogues have shown promising anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This activity underscores the potential of piperazine-based molecules as a cornerstone in the development of new antimycobacterial agents. The extensive research on piperazine's structure-activity relationship (SAR) aids medicinal chemists in designing molecules that are safer, more selective, and cost-effective for treating tuberculosis. The diversity of piperazine-based compounds' pharmacological actions further emphasizes their versatility and potential in addressing a range of infectious diseases (Girase et al., 2020).

Role in Allergic Inflammations

Small molecule antagonists targeting the CCR3 chemokine receptor, which is implicated in allergic diseases like asthma, atopic dermatitis, and allergic rhinitis, often include piperazine derivatives. These antagonists represent a strategic approach to mitigating allergic inflammation by inhibiting the receptor's action. The structure-activity relationships of these antagonists reveal various chemical classes, including piperazine derivatives, that have shown efficacy in inhibiting eosinophil chemotaxis and calcium mobilization induced by CCR3 agonists. This therapeutic strategy, using piperazine-based CCR3 antagonists, points to their potential utility in treating allergic diseases, demonstrating the broad applicability of piperazine derivatives in medicinal chemistry (Willems & IJzerman, 2009).

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2.2ClH/c1-18(25)16-22-11-13-23(14-12-22)17-21(26)24-9-7-20(8-10-24)15-19-5-3-2-4-6-19;;/h2-6,18,20,25H,7-17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVYSPGYIRYHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperidin-1-yl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)ethanone dihydrochloride

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